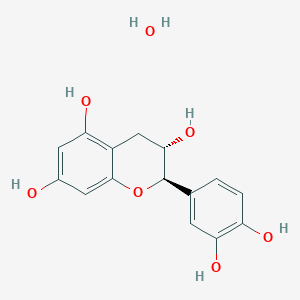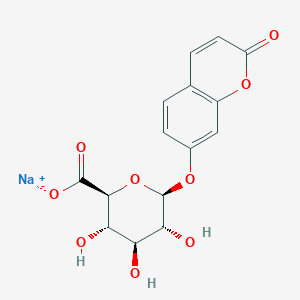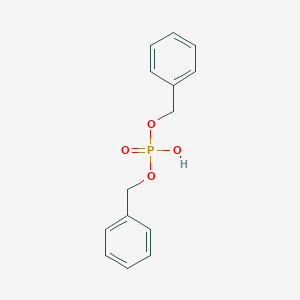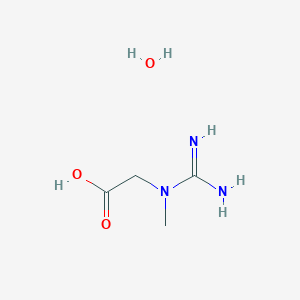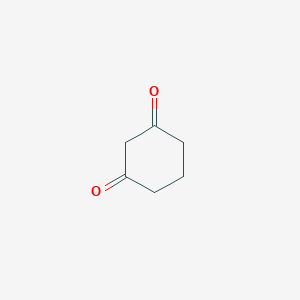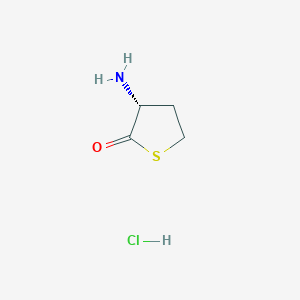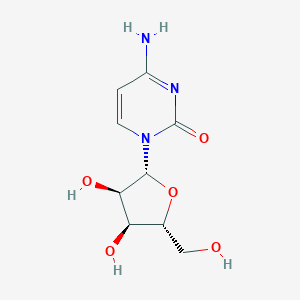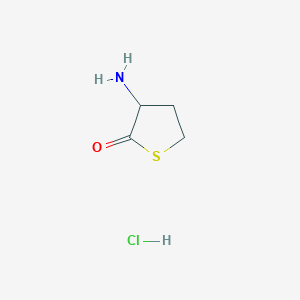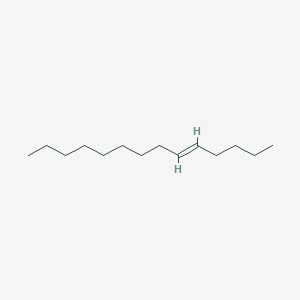
乙酰胆甾醇
描述
雄烷醇酮,也称为5β-雄酮,是一种天然存在的类固醇激素。它是许多哺乳动物物种(包括人类)中睾酮和雄烯二酮的主要代谢产物。 该化合物在尿液中排出,以其在各种生理过程中的作用而闻名,包括发热诱导、免疫刺激和白细胞增多 .
科学研究应用
雄烷醇酮在科学研究中有着广泛的应用:
化学: 它用作类固醇分析和分析化学中的参考化合物。
生物学: 雄烷醇酮因其在免疫系统调节和发热诱导中的作用而受到研究。
医学: 它用于评估肾上腺皮质功能、骨髓性能以及肿瘤性疾病中刺激免疫系统。
作用机制
雄烷醇酮通过各种分子靶点和途径发挥作用。它充当 γ-氨基丁酸 A 型受体的正变构调节剂,这有助于其抗惊厥作用。 此外,它激活了炎性体蛋白,导致发热和免疫刺激的诱导 .
类似化合物:
- 雄酮
- 表雄酮
- 表雄烷醇酮
- 雄烷醇酮葡糖醛酸苷
比较: 雄烷醇酮因其特定的生理作用而独一无二,例如发热诱导和免疫刺激。 虽然雄酮和表雄酮等类似化合物也参与类固醇代谢,但雄烷醇酮调节免疫系统和诱导发热的能力使其与众不同 .
生化分析
Biochemical Properties
Etiocholanolone interacts with various enzymes and proteins. It acts as a positive allosteric modulator of the GABA A receptor . It is also known to be an inhibitory androstane neurosteroid . The compound is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate .
Cellular Effects
Etiocholanolone has several effects on cells. It causes fever, immunostimulation, and leukocytosis, and is used to evaluate adrenal cortex function, bone marrow performance, and in neoplastic disease to stimulate the immune system . It also possesses anticonvulsant effects .
Molecular Mechanism
Etiocholanolone exerts its effects at the molecular level through various mechanisms. It acts as a positive allosteric modulator of the GABA A receptor . The unnatural enantiomer of etiocholanolone is more potent as a positive allosteric modulator of GABA A receptors and as an anticonvulsant than the natural form .
Temporal Effects in Laboratory Settings
The effects of Etiocholanolone can change over time in laboratory settings. For instance, it has been found that the conversion of testosterone to etiocholanolone is initiated within 12 hours of injection, but the increase in etiocholanolone is transient, indicating that etiocholanolone is also subject to metabolism .
Dosage Effects in Animal Models
In animal models, the effects of Etiocholanolone can vary with different dosages. For instance, in a study on Black-headed gull eggs, it was found that etiocholanolone treatment decreased tarsus length and brain mass .
Metabolic Pathways
Etiocholanolone is involved in the metabolic pathway of testosterone and androstenedione . It is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate .
准备方法
合成路线和反应条件: 雄烷醇酮可以从5β-二氢睾酮合成,以3α,5β-雄烷二醇为中间体。 合成涉及多个步骤,包括还原和羟基化反应 .
工业生产方法: 雄烷醇酮的工业生产通常涉及从生物来源(如尿液或组织样本)中提取和纯化该化合物。 色谱法和质谱法是用于提取和纯化类固醇(包括雄烷醇酮)的常用技术 .
化学反应分析
反应类型: 雄烷醇酮会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 可以使用常见的氧化剂(如高锰酸钾或三氧化铬)来氧化雄烷醇酮。
还原: 还原剂如氢化锂铝或硼氢化钠用于还原反应。
取代: 卤化反应可以在控制条件下使用溴或氯等试剂进行。
主要产物: 由这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,雄烷醇酮的氧化会导致酮或羧酸的形成,而还原则会产生醇 .
相似化合物的比较
- Androsterone
- Epiandrosterone
- Epietiocholanolone
- Etiocholanolone glucuronide
Comparison: Aetiocholanolone is unique due to its specific physiological effects, such as fever induction and immunostimulation. While similar compounds like androsterone and epiandrosterone also play roles in steroid metabolism, aetiocholanolone’s ability to modulate the immune system and induce fever sets it apart .
属性
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-BNSUEQOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018919 | |
| Record name | Etiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-42-9 | |
| Record name | Etiocholanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aetiocholanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | etiocholanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 - 154 °C | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etiocholanolone exert its effects on the body?
A: Etiocholanolone, like other steroid hormones, exerts its effects by binding to specific receptor proteins within cells. A notable example is its interaction with the GABAA receptor, a ligand-gated ion channel found in the central nervous system. Studies have shown that etiocholanolone and its enantiomer (ent-etiocholanolone) interact with distinct sites on the rat α1β2γ2L GABAA receptor, leading to potentiation of GABA-induced currents. [, , ]
Q2: What are the downstream effects of etiocholanolone binding to the GABAA receptor?
A: Binding of etiocholanolone to GABAA receptors enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. At the single-channel level, etiocholanolone increases the relative frequency of long openings, while ent-etiocholanolone additionally decreases the frequency of long closed times. This suggests that etiocholanolone modulates neuronal excitability, potentially influencing a range of physiological processes. [, , ]
Q3: What is the molecular formula and weight of etiocholanolone?
A3: Etiocholanolone has the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol.
Q4: Is there any spectroscopic data available for etiocholanolone?
A: Yes, various studies have employed spectroscopic techniques to characterize etiocholanolone. Infrared (IR) spectroscopy has been used to confirm the identity of etiocholanolone and its derivatives. [] Gas chromatography-mass spectrometry (GC-MS) has been extensively used to quantify etiocholanolone and other steroids in various biological matrices, including urine. [, , , ]
Q5: How is etiocholanolone metabolized in the body?
A: Etiocholanolone is primarily metabolized in the liver through conjugation reactions, forming glucuronide and sulfate conjugates. These conjugates are more water-soluble and are readily excreted in urine. [, , ]
Q6: What is the typical excretion route of etiocholanolone?
A: Etiocholanolone is mainly excreted in the urine, primarily in conjugated forms. [, ] Studies using radiolabeled etiocholanolone in humans confirmed its rapid excretion in urine, predominantly as glucuronide conjugates. [] Only negligible amounts of etiocholanolone are excreted in bile. []
Q7: What is etiocholanolone fever?
A: Etiocholanolone fever is a rare condition characterized by recurrent fever episodes associated with elevated levels of unconjugated etiocholanolone in the blood. While the exact mechanisms are not fully elucidated, it is hypothesized that etiocholanolone triggers an inflammatory response leading to fever. [, , , ]
Q8: How is etiocholanolone fever diagnosed and treated?
A: Diagnosing etiocholanolone fever involves a combination of clinical evaluation, monitoring fever patterns, and measuring etiocholanolone levels in blood and urine, particularly during febrile episodes. [] Treatment typically involves supportive care and addressing the underlying cause of fever.
Q9: What analytical techniques are used to study etiocholanolone?
A9: Various analytical methods are employed to characterize, quantify, and monitor etiocholanolone in biological samples. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of etiocholanolone and other steroids in urine and plasma. [, , , ]
- Radioimmunoassay (RIA): RIA methods have been used to measure etiocholanolone levels in plasma, particularly in studies investigating etiocholanolone fever. [, ]
Q10: What are some of the research models used to study the effects of etiocholanolone?
A10: Researchers utilize a variety of in vitro and in vivo models to investigate the biological activities of etiocholanolone, including:
- Cell culture models: Cultured avian liver cells have been used to study the effects of etiocholanolone on RNA synthesis and the induction of specific enzymes involved in heme synthesis. []
- Animal models: Rodent models have been employed to investigate the anti-obesity effects of etiocholanolone and its impact on diabetes. []
- Human studies: Clinical studies involving human subjects have been conducted to investigate the relationship between etiocholanolone and fever, hirsutism, and other conditions. [, , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


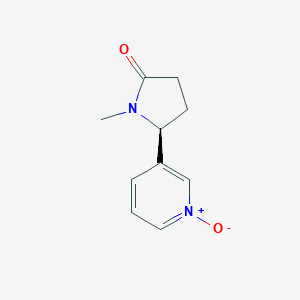
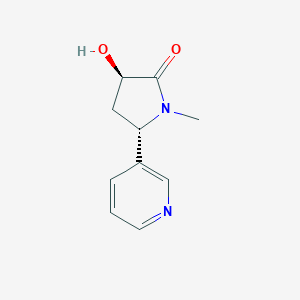
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
